BenchChemオンラインストアへようこそ!

Ranolazine-d5

Analytical Chemistry Bioanalysis LC-MS/MS

Ranolazine-d5 is a pentadeuterated analog of the antianginal drug Ranolazine (CAS 95635-55-5), with a molecular weight of 432.57 g/mol and the molecular formula C₂₄H₂₈D₅N₃O₄. It is specifically synthesized for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C24H33N3O4
Molecular Weight 432.6 g/mol
Cat. No. B3026281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanolazine-d5
Molecular FormulaC24H33N3O4
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
InChIInChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i15D2,17D2,20D
InChIKeyXKLMZUWKNUAPSZ-RIXVBNTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Ranolazine-d5: Deuterated Internal Standard for High-Accuracy Ranolazine LC-MS/MS Quantification


Ranolazine-d5 is a pentadeuterated analog of the antianginal drug Ranolazine (CAS 95635-55-5), with a molecular weight of 432.57 g/mol and the molecular formula C₂₄H₂₈D₅N₃O₄ . It is specifically synthesized for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The incorporation of five deuterium atoms provides a nominal mass increase of +5 Da relative to the unlabeled analyte, a mass shift that meets regulatory expectations for avoiding isotopic cross-talk while maintaining near-identical physicochemical behavior to the native drug [1].

Why Generic Substitution Fails for Ranolazine-d5 in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, substituting a deuterated SIL-IS like Ranolazine-d5 with a structural analog internal standard (SA-IS) or a less well-characterized deuterated form introduces significant risks to data integrity. SA-IS compounds, while often more affordable, exhibit differential extraction recovery and ionization efficiency from the target analyte Ranolazine [1]. This divergence can result in inaccurate correction for matrix effects—the ion suppression or enhancement caused by co-eluting biological components (e.g., phospholipids, salts). Even among deuterated SIL-IS, performance is not uniform; the number and position of deuterium labels critically influence chromatographic retention time. A study by Wang et al. (2007) demonstrated that a deuterated carvedilol IS exhibited a slight retention time shift from the analyte, causing them to experience different degrees of ion suppression, which led to significant quantitative bias [2]. Furthermore, the degree of deuteration (e.g., d3 vs. d5 vs. d8) directly impacts the mass difference from the unlabeled drug. Insufficient mass difference (e.g., d3) risks spectral overlap from the analyte's natural M+2/M+3 isotopes, while excessive deuteration (e.g., d8) can exacerbate retention time shifts, both compromising assay accuracy and reproducibility [1]. Therefore, the selection of a specific deuterated IS like Ranolazine-d5 is not a commodity decision but a critical method parameter requiring validated performance data.

Quantitative Evidence for Selecting Ranolazine-d5 Over Alternative Internal Standards


Isotopic Purity: Ranolazine-d5 Specification vs. Lower Deuterated Analogs

Ranolazine-d5 is specified with a purity of ≥99% for deuterated forms (d1-d5), as confirmed by the manufacturer's certificate of analysis (CoA) . This high isotopic purity ensures that the IS signal is not significantly confounded by contributions from unlabeled Ranolazine or lower deuterated species (d1-d4), which would otherwise lead to a systematic overestimation of the IS response and, consequently, an underestimation of the analyte concentration. In contrast, generic or less rigorously characterized deuterated internal standards may have lower or unspecified isotopic purity, introducing uncontrolled variability and bias into quantitative workflows.

Analytical Chemistry Bioanalysis LC-MS/MS

Analytical Differentiation: Mass Shift Advantage of Ranolazine-d5 vs. d3/D8 Analogs

Ranolazine-d5 features a nominal mass increase of +5 Da relative to the unlabeled analyte Ranolazine (MW 427.54 Da) . This mass shift is strategically advantageous. It is sufficiently large to avoid spectral overlap (cross-talk) from the naturally occurring M+2 and M+3 isotopes of the unlabeled analyte, a common issue with +3 Da (e.g., d3) labeled IS. Simultaneously, the +5 Da shift is more moderate than the +8 Da shift of a d8-labeled analog, minimizing the risk of a significant chromatographic retention time shift, a known deuterium isotope effect that can lead to differential matrix effects and compromised quantitative accuracy [1].

Mass Spectrometry Internal Standard Method Development

Matrix Effect Correction: Deuterated SIL-IS Superiority over Structural Analogs

The use of a SIL-IS like Ranolazine-d5 is the 'gold standard' for mitigating matrix effects in LC-MS/MS [1]. Its nearly identical physicochemical properties to Ranolazine ensure it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. In a systematic comparison, a deuterated (²H) SIL-IS was shown to be crucial for accurate quantification, though its performance can be matrix-dependent [2]. In contrast, a structural analog IS does not share these identical properties and will not track the analyte's behavior perfectly, leading to biased results. The selection of Ranolazine-d5 over an analog IS is a fundamental requirement for achieving the accuracy and precision required for validated bioanalytical methods and regulatory submissions.

Matrix Effects Ion Suppression Assay Validation

Optimal Application Scenarios for Ranolazine-d5 in Pharmaceutical and Clinical Research


Validated Bioanalytical Method Development for Preclinical and Clinical Pharmacokinetic (PK) Studies

Ranolazine-d5 is the essential internal standard for developing and validating robust LC-MS/MS methods to quantify Ranolazine in biological matrices (e.g., plasma, serum, urine). The high isotopic purity (≥99%) ensures minimal interference with the analyte signal . Using Ranolazine-d5 allows the method to achieve the accuracy and precision required by regulatory guidelines (e.g., FDA, EMA), particularly for determining key PK parameters like Cmax and AUC in studies where Ranolazine is dosed [1].

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

In clinical laboratories, Ranolazine-d5 serves as the IS for the accurate quantification of Ranolazine in patient samples. Given Ranolazine's narrow therapeutic index and potential for drug-drug interactions (e.g., with CYP3A inhibitors like ketoconazole increasing plasma levels by 220% ), precise measurement is critical. The use of a stable SIL-IS like Ranolazine-d5 corrects for variability in patient sample matrices and sample preparation, ensuring reliable results for dose adjustment and monitoring for toxicity.

Quality Control Release Testing and Stability Studies for Ranolazine Drug Products

Pharmaceutical quality control laboratories can utilize Ranolazine-d5 as an internal standard in high-performance liquid chromatography (HPLC) or UPLC methods coupled with MS detection for the assay and impurity profiling of Ranolazine drug substance and extended-release formulations. Its use enhances method ruggedness and reproducibility, supporting compliance with ICH guidelines for method validation and stability testing . This ensures the accurate quantitation of the active pharmaceutical ingredient (API) and its related substances throughout the product's shelf life.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Researchers investigating the metabolic pathways of Ranolazine, which is extensively metabolized by CYP3A and, to a lesser extent, by CYP2D6 , use Ranolazine-d5 as an IS to precisely measure the depletion of the parent drug or the formation of metabolites in hepatocyte or microsomal incubations. This enables the accurate determination of kinetic parameters (e.g., Km, Vmax) and the calculation of inhibition constants (Ki), which are crucial for predicting clinical DDI risk. Using Ranolazine-d5 ensures that the analytical variability is minimized, allowing for clearer interpretation of metabolic stability and inhibition data.

Quote Request

Request a Quote for Ranolazine-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.